1-Pyrenecarboxaldehyde

Catalog No.
S565201
CAS No.
3029-19-4
M.F
C17H10O
M. Wt
230.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenecarboxaldehyde

CAS Number

3029-19-4

Product Name

1-Pyrenecarboxaldehyde

IUPAC Name

pyrene-1-carbaldehyde

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H

InChI Key

RCYFOPUXRMOLQM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O

Synonyms

1-Formylpyrene; 1-Pyrenealdehyde; 1-Pyrenecarbaldehyde; 3-Formylpyrene; 3-Pyrenealdehyde; 3-Pyrenecarboxaldehyde; 3-Pyrenylaldehyde; NSC 30811;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
1-Pyrenecarboxaldehyde is a pale yellow solid with a chemical formula of C17H10O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. Pyrene has been extensively studied for its carcinogenic and mutagenic properties, but its derivatives, such as 1-Pyrenecarboxaldehyde, are less toxic and are used in various research and industrial applications.
1-Pyrenecarboxaldehyde has a melting point of 89-91°C and a boiling point of 330-335°C. It is soluble in organic solvents, such as dichloromethane, chloroform, and tetrahydrofuran, but is insoluble in water. It has a characteristic fluorescence emission at 400-410 nm when excited at 350 nm, which makes it useful in fluorescence spectroscopy and microscopy. The compound also exhibits strong absorption in the UV region, making it useful in UV-vis spectroscopy.
There are several methods for synthesizing 1-Pyrenecarboxaldehyde, including the reaction of pyrene with formyl chloride, the oxidation of 1-pyrenecarboxylic acid with potassium permanganate, and the reaction of pyrene with dichloromethane and trifluoroacetic anhydride. The compound can be characterized by various methods, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
1-Pyrenecarboxaldehyde can be analyzed using various analytical methods, including HPLC, GC-MS, and fluorescence spectroscopy. These methods are used to determine the purity and concentration of the compound in various samples, such as biological samples and environmental samples.
1-Pyrenecarboxaldehyde exhibits various biological properties, such as anti-tumor, anti-inflammatory, and antimicrobial activities. It has been shown to inhibit the growth of several tumor cell lines, such as breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi.
1-Pyrenecarboxaldehyde is a relatively safe compound to use in scientific experiments, as it has low toxicity and is not a carcinogen or mutagen. However, as with any chemical compound, it should be handled with care and appropriate safety measures should be taken.
1-Pyrenecarboxaldehyde has various applications in scientific experiments, such as fluorescent labeling of biomolecules, synthesis of fluorescent probes, and detection of environmental pollutants. It is also used as a building block in the synthesis of other organic compounds, such as pyrene derivatives and fluorescent dyes.
There is ongoing research on the properties and applications of 1-Pyrenecarboxaldehyde, particularly in the fields of biology, chemistry, and materials science. Researchers are investigating its potential as a fluorescent probe for imaging biological structures and studying its anti-tumor activity.
1-Pyrenecarboxaldehyde has potential implications in various fields of research and industry, such as environmental monitoring, drug discovery, and material science. Its fluorescence properties make it useful for detecting and monitoring environmental pollutants, while its anti-tumor and anti-inflammatory activities make it a promising candidate for drug discovery. It can also be used as a building block in the synthesis of advanced materials, such as conjugated polymers and fluorescent nanomaterials.
Despite its unique properties and potential applications, 1-Pyrenecarboxaldehyde has certain limitations, such as its low solubility in water and limited photochemical stability. Future research should focus on developing new synthetic methods for 1-Pyrenecarboxaldehyde derivatives with improved properties, such as increased solubility and stability. Moreover, there is a need for further studies on its biological properties and potential applications in various fields of research and industry.
1. Develop new synthetic methods for 1-Pyrenecarboxaldehyde derivatives with improved properties
2. Investigate its potential as a fluorescent probe for imaging biological structures
3. Study its anti-tumor activity and potential for drug discovery
4. Explore its applications in advanced materials, such as conjugated polymers and fluorescent nanomaterials
5. Conduct further studies on its biological properties and potential toxicity in vivo
6. Develop new analytical methods for detecting and quantifying 1-Pyrenecarboxaldehyde in environmental and biological samples
7. Investigate its potential as a catalyst in organic reactions
8. Develop new applications for 1-Pyrenecarboxaldehyde in food and beverage industry
9. Study its potential for mitigating the effects of pollution and environmental degradation.

XLogP3

4.5

LogP

4.23 (LogP)

UNII

I9H95PVI1P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3029-19-4

Wikipedia

1-Pyrenecarboxaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types